![molecular formula C24H17N3O4S2 B11147337 (4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B11147337.png)
(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]-5-phenylpyrrolidine-2,3-dione
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Overview
Description
(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]-5-phenylpyrrolidine-2,3-dione is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a furan ring, and a pyrrolidine-2,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]-5-phenylpyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiadiazole ring, which can be synthesized from the reaction of thiosemicarbazide with appropriate aldehydes or ketones under acidic conditions. The furan ring can be introduced through a subsequent reaction involving furfural or its derivatives. The final step involves the formation of the pyrrolidine-2,3-dione core through cyclization reactions, often using reagents such as acetic anhydride or other dehydrating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the synthesis would also be a key consideration, with a focus on ensuring that the process is both economically viable and environmentally sustainable.
Chemical Reactions Analysis
Reactivity of the Thiadiazole Ring
The 1,3,4-thiadiazole moiety is a key site for nucleophilic and electrophilic interactions:
Reaction Type | Conditions/Reagents | Product/Outcome |
---|---|---|
Nucleophilic Substitution | Alkyl halides, amines, or thiols | Replacement of sulfanyl (-S-) groups; formation of new C-S or C-N bonds |
Oxidation | H₂O₂, m-CPBA | Conversion of sulfur to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives |
Ring-Opening | Strong bases (e.g., NaOH) | Cleavage of the thiadiazole ring to form thiols or disulfides |
Benzylsulfanyl Group Transformations
The benzylsulfanyl (-S-benzyl) substituent undergoes characteristic sulfur-centered reactions:
Reaction Type | Conditions/Reagents | Product/Outcome |
---|---|---|
Oxidation | Ozone or KMnO₄ | Formation of sulfonic acid (-SO₃H) derivatives |
Alkylation | Alkyl halides | Substitution to form thioether derivatives |
Desulfurization | Raney Nickel, H₂ | Removal of sulfur to yield hydrocarbon chains |
Furan Moiety and Hydroxy-Methylidene Reactivity
The furan ring and conjugated hydroxy-methylidene group participate in cycloadditions and condensations:
Pyrrolidine-2,3-Dione Core Reactions
The pyrrolidine-2,3-dione system enables ring-opening and redox processes:
Multi-Step Reactions and Biological Interactions
The compound’s structural complexity allows for tandem reactions and metabolic transformations:
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Cycloadditions : The furan and thiadiazole rings may engage in Diels-Alder reactions with dienophiles like maleic anhydride.
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Metabolic Oxidation : Cytochrome P450 enzymes oxidize the benzylsulfanyl group to sulfoxides, altering pharmacological activity.
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Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions at the phenyl group enable aryl-aryl bond formation.
Key Research Findings
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Synthetic Optimization : Multi-step syntheses require precise control of solvent polarity (e.g., DMF for thiadiazole functionalization) and temperature (60–80°C for furan condensations) .
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Biological Relevance : The thiadiazole and furan groups enhance binding to enzymatic targets (e.g., kinase inhibitors), as inferred from structural analogs .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that incorporate thiadiazole and pyrrolidine frameworks. The presence of functional groups such as furan and benzylsulfanyl enhances its reactivity and biological activity. The structural complexity allows for various modifications that can lead to derivatives with improved efficacy.
Antimicrobial Properties
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activities against a variety of pathogens. For instance, studies have shown that certain pyrrolidine derivatives demonstrate effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The cytotoxic effects are attributed to the induction of apoptosis and cell cycle arrest at specific phases . A detailed examination of structure-activity relationships suggests that modifications to the thiadiazole ring can enhance potency against specific cancer types.
Anticonvulsant Effects
Recent investigations into the anticonvulsant properties of pyrrolidine derivatives have yielded promising results. Compounds similar to (4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]-5-phenylpyrrolidine-2,3-dione have been shown to exhibit protective effects in various seizure models, including maximal electroshock and pentylenetetrazole-induced seizures. The proposed mechanism involves modulation of neurotransmitter systems and ion channels associated with neuronal excitability .
Antimicrobial Activity Case Study
A study published in 2022 synthesized a series of thiadiazole derivatives and evaluated their antimicrobial efficacy using standard disk diffusion methods. Among these compounds, one derivative exhibited a minimum inhibitory concentration (MIC) of 0.5 μg/ml against Staphylococcus aureus, indicating strong antibacterial properties .
Antitumor Activity Case Study
In a recent investigation into the antitumor activity of pyrrolidine derivatives, a compound structurally related to this compound was tested against various cancer cell lines. Results showed significant inhibition of cell growth at concentrations as low as 10 μM, with mechanisms involving apoptosis confirmed through flow cytometry assays .
Anticonvulsant Activity Case Study
A focused study on the anticonvulsant potential of pyrrolidine derivatives revealed that one compound demonstrated an effective dose (ED50) of 62 mg/kg in animal models for seizure protection. This study highlighted the importance of structural modifications in enhancing anticonvulsant activity while minimizing side effects .
Data Tables
Mechanism of Action
The mechanism of action of (4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]-5-phenylpyrrolidine-2,3-dione is not fully understood, but it is believed to involve interactions with specific molecular targets. The thiadiazole ring, for example, may interact with enzymes or receptors, modulating their activity. The furan ring and pyrrolidine-2,3-dione core could also play roles in binding to biological macromolecules, influencing their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar keto-enol tautomerism.
4-Phenoxyaniline compound with tetrachlorostannane: Another complex organic compound with unique reactivity.
Uniqueness
What sets (4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]-5-phenylpyrrolidine-2,3-dione apart is its combination of multiple functional groups, which allows for a wide range of chemical reactions and potential applications. Its unique structure provides opportunities for the development of new materials, pharmaceuticals, and synthetic methodologies that are not possible with simpler compounds.
Biological Activity
The compound (4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]-5-phenylpyrrolidine-2,3-dione is a novel pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolidine core substituted with thiadiazole and furan moieties. The presence of the benzylsulfanyl group is noteworthy as it may enhance the compound's biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine-2,3-dione exhibit significant antibacterial properties. Specifically, compounds with similar scaffolds have been identified as effective inhibitors against Pseudomonas aeruginosa, a common pathogen associated with multidrug resistance. A study highlighted the optimization of a fluorescence assay that led to the identification of several potent inhibitors derived from the pyrrolidine-2,3-dione scaffold .
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
Compound | Target Bacteria | Inhibition (%) at 100 µM | Reference |
---|---|---|---|
Compound 1 | Pseudomonas aeruginosa | 60 - 100 | |
Compound 2 | Escherichia coli | 50 - 80 | |
Compound 3 | Staphylococcus aureus | 40 - 70 |
The mechanism by which these compounds exert their antibacterial effects primarily involves the inhibition of essential bacterial proteins such as penicillin-binding proteins (PBPs). The catalytic domain of PBP3 is particularly targeted due to its critical role in bacterial cell wall synthesis. This specificity reduces the likelihood of side effects in human cells due to the absence of a human counterpart for PBP3 .
Structure-Activity Relationship (SAR)
The SAR studies conducted on pyrrolidine derivatives indicate that specific substitutions on the core structure are crucial for enhancing biological activity. For example:
- The presence of a 3-hydroxyl group on the pyrrolidine core significantly increases antibacterial potency.
- Substituents on the aromatic rings also play a vital role in modulating activity; halogenated and electron-withdrawing groups have been shown to improve inhibitory effects against bacterial strains .
Study on Thiadiazole Derivatives
A comprehensive study evaluated various thiadiazole derivatives, including those structurally similar to our compound. The results indicated promising antimicrobial activities, particularly against Mycobacterium tuberculosis, with some compounds exhibiting MIC values lower than standard antibiotics .
Synthesis and Characterization
The synthesis of this compound was achieved through multi-step reactions involving key intermediates. Characterization techniques such as NMR and IR spectroscopy confirmed the structural integrity and functional groups present in the compound .
Properties
Molecular Formula |
C24H17N3O4S2 |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
1-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H17N3O4S2/c28-20(17-12-7-13-31-17)18-19(16-10-5-2-6-11-16)27(22(30)21(18)29)23-25-26-24(33-23)32-14-15-8-3-1-4-9-15/h1-13,19,29H,14H2 |
InChI Key |
NZCAUOPDWPEZNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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